molecular formula C6H11FO2 B2444027 (3-Fluorooxan-3-yl)methanol CAS No. 1554200-18-8

(3-Fluorooxan-3-yl)methanol

Cat. No.: B2444027
CAS No.: 1554200-18-8
M. Wt: 134.15
InChI Key: VSKWQZQMDGHKOA-UHFFFAOYSA-N
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Description

(3-Fluorooxan-3-yl)methanol is an organic compound with the molecular formula C6H11FO2 and a molecular weight of 134.15 g/mol It is characterized by the presence of a fluorine atom attached to an oxane ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorooxan-3-yl)methanol typically involves the fluorination of oxane derivatives followed by the introduction of a methanol group. One common method includes the reaction of oxane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom. The resulting intermediate is then treated with methanol in the presence of a catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux conditions.

Major Products Formed:

Scientific Research Applications

(3-Fluorooxan-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluorooxan-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain biological targets. The compound may exert its effects through the modulation of enzyme activity or receptor signaling pathways, leading to various biological outcomes .

Comparison with Similar Compounds

    (3-Chlorooxan-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.

    (3-Bromooxan-3-yl)methanol: Similar structure but with a bromine atom instead of fluorine.

    (3-Iodooxan-3-yl)methanol: Similar structure but with an iodine atom instead of fluorine.

Comparison:

Properties

IUPAC Name

(3-fluorooxan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c7-6(4-8)2-1-3-9-5-6/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKWQZQMDGHKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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